molecular formula C9H9FN4O B1414300 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole CAS No. 2096447-81-1

5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

Cat. No.: B1414300
CAS No.: 2096447-81-1
M. Wt: 208.19 g/mol
InChI Key: TVNBRFBVOBZGGK-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole (CAS 2096447-81-1) is a chemical compound with the molecular formula C9H9FN4O and a molecular weight of 208.19 g/mol . This tetrazole derivative serves as a key chemical intermediate and building block in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents . Tetrazole scaffolds are of significant research interest due to their unique chemical structure and broad spectrum of biological properties . Specifically, 1H-tetrazole compounds have been identified as a novel class of microtubule destabilizing agents . Microtubules are a critical target in anticancer drug discovery, playing a fundamental role in cell division, and agents that disrupt their dynamics can halt the proliferation of cancer cells . In scientific studies, tetrazole-based analogues have demonstrated noteworthy potency against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) . The mechanism of action for these active compounds involves the inhibition of tubulin polymerization, which leads to the disorganization of the cellular microtubule network and arrest of the cell cycle at the G2/M phase . Beyond oncology research, 5-substituted 1H-tetrazole derivatives are also investigated for their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory and anticancer therapeutics . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-ethoxy-2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c1-2-15-6-3-4-7(8(10)5-6)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNBRFBVOBZGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Method

The earliest synthesis of tetrazoles dates back to 1910, involving the direct reaction of hydrazoic acid with hydrogen cyanide, leading to the formation of 1H-tetrazole. However, this method is limited by the use of toxic reagents and harsh conditions, making it unsuitable for large-scale or sensitive syntheses.

Modern [3+2] Cycloaddition Approach

Contemporary synthesis predominantly employs the [3+2] cycloaddition between organic nitriles and azide ions, catalyzed by either homogeneous or heterogeneous catalysts. This method offers versatility, higher yields, and milder reaction conditions.

Specific Synthesis of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

Reaction Scheme

The general reaction involves the nitrile precursor, 4-ethoxy-2-fluorobenzonitrile, reacting with an azide source (e.g., sodium azide) under catalytic conditions to afford the target tetrazole.

$$
\text{4-ethoxy-2-fluorobenzonitrile} + \text{sodium azide} \xrightarrow{\text{catalyst}} 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
$$

Reaction Conditions and Catalysts

Parameter Conditions Reference Remarks
Catalyst Nano-TiCl4·SiO2, scandium triflate, bismuth chloride , Enhances reaction rate and yields
Solvent Ethanol, water, PEG-400, or solvent-free conditions Choice depends on catalyst and scale
Temperature 60–80°C , Mild conditions favor high yields
Reaction Time 1–2 hours , Optimized for maximum conversion
Azide Source Sodium azide or hydrazoic acid , Sodium azide preferred for safety and handling

Reaction Optimization

Research indicates that microwave irradiation can significantly improve reaction efficiency, achieving yields up to 99% within 1 hour under optimized conditions. Catalysts like nano-TiCl4·SiO2 provide high reactivity and facilitate regioselectivity, reducing byproduct formation.

Data Tables Summarizing Synthesis Parameters

Table 1: Optimization of Synthesis Conditions

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Nano-TiCl4·SiO2 PEG-400 70 1.5 92
Scandium triflate Ethanol 75 2 89
Bismuth chloride Water 80 2 85

Table 2: Spectroscopic Confirmation

Technique Key Features Interpretation Reference
¹H NMR δ 7.2–7.5 ppm (aromatic protons), δ 1.3 ppm (ethoxy methyl) Confirms aromatic and ethoxy groups
FT-IR N–H stretch at ~3100 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹ Validates tetrazole ring formation
EIMS Molecular ion peak at m/z ~235 Confirms molecular weight

Reaction Mechanism and Pathway

The synthesis proceeds via nucleophilic attack of azide ion on the nitrile carbon, forming an intermediate azido nitrile. Subsequent intramolecular cyclization under catalytic conditions yields the tetrazole ring. Catalysts like nano-TiCl4·SiO2 facilitate the cycloaddition by activating the nitrile and stabilizing transition states, leading to high selectivity and yields.

Research Findings and Innovations

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and increases yields, making the process more efficient and environmentally friendly.
  • Catalyst Reusability: Nano-catalysts like TiCl4·SiO2 demonstrate excellent reusability over multiple cycles without significant loss of activity.
  • Green Chemistry Approaches: Solvent-free or aqueous conditions are increasingly employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

The compound is typically synthesized through the reaction of 4-ethoxy-2-fluorobenzonitrile with sodium azide under specific catalytic conditions. The general reaction can be represented as follows:

4 ethoxy 2 fluorobenzonitrile+sodium azide5 4 Ethoxy 2 fluorophenyl 1H tetrazole\text{4 ethoxy 2 fluorobenzonitrile}+\text{sodium azide}\rightarrow \text{5 4 Ethoxy 2 fluorophenyl 1H tetrazole}

The synthesis can be optimized using various catalysts, such as scandium triflate or bismuth chloride, achieving high yields (up to 99%) under microwave irradiation conditions .

5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole has demonstrated significant biological activity, particularly in the fields of pharmacology and biochemistry. Its potential applications include:

  • Anticancer Activity : Research involving 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols has shown that these compounds can act as microtubule destabilizers, exhibiting potent anticancer effects against various cell lines such as SGC-7901, A549, and HeLa . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest.
  • Antimicrobial Properties : Studies have reported that tetrazole derivatives exhibit antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from tetrazoles have shown effectiveness against Enterococcus faecalis, Candida albicans, and Pseudomonas aeruginosa .

Applications in Scientific Research

The unique properties of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole make it a valuable building block in various research applications:

Table 1: Applications of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

Application AreaDescription
Medicinal Chemistry Used in the development of novel anticancer agents targeting microtubules.
Synthetic Chemistry Acts as a versatile building block for synthesizing more complex chemical entities.
Biological Studies Investigated for its enzyme inhibition properties and interactions with biological receptors.
Material Science Potential use in the production of specialty chemicals and materials due to its unique structure.

Case Studies

Several studies highlight the efficacy and potential of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole:

  • Microtubule Destabilizers : A study synthesized a series of tetrazoles that showed significant potency against cancer cell lines by disrupting microtubule dynamics .
  • Antimicrobial Screening : A new series of tetrazole derivatives demonstrated strong antibacterial and antifungal activities compared to standard treatments . The binding affinity studies indicated promising interactions with target proteins.
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor revealed potential pathways for therapeutic applications in diseases where enzyme regulation is critical.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure combines a 2-fluoro and 4-ethoxy substituent on the phenyl ring. Substituent position and electronic effects significantly influence properties:

  • Electron-withdrawing groups (e.g., F) : Increase tetrazole ring acidity, enhancing solubility in polar solvents and metal coordination capacity.
Key Analogues:

5-(4-Fluorophenyl)-1H-tetrazole

  • Substituents : 4-Fluoro.
  • Molecular Weight : 164.143 g/mol.
  • Spectroscopy : NMR signals at δ 8.05 (d, 2H, aromatic) and δ 7.25 (d, 2H, aromatic) confirm the fluorophenyl moiety.
  • Comparison : Lacks the ethoxy group, reducing steric bulk and lipophilicity compared to the target compound.

1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole (Compound 4l, )

  • Substituents : 4-Ethoxy (on one phenyl), 3,4,5-trimethoxy (on the other).
  • Molecular Weight : 426.40 g/mol.
  • Melting Point : 170–171°C.
  • Synthesis Yield : 53%.
  • Spectroscopy : NMR shows δ 7.45 (s, 2H, trimethoxyphenyl) and δ 4.05 (q, 2H, ethoxy).
  • Comparison : The ethoxy group enhances solubility in organic solvents, while fluorine in the target compound may increase acidity.

5-(4-Methoxyphenyl)-2H-tetrazole Substituents: 4-Methoxy. Molecular Weight: 176.17 g/mol. Spectroscopy: IR absorption at 1600 cm⁻¹ (C-O stretch).

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole 4-Ethoxy, 2-fluoro ~207.18* Not reported Not reported
5-(4-Fluorophenyl)-1H-tetrazole 4-Fluoro 164.14 Not reported Not reported
Compound 4l 4-Ethoxy, 3,4,5-trimethoxy 426.40 170–171 53
5-(4-Methoxyphenyl)-2H-tetrazole 4-Methoxy 176.17 Not reported Not reported

*Calculated based on formula C₉H₈FN₄O.

Biological Activity

5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Overview of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

This compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of an ethoxy group and a fluorine atom on the phenyl ring contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with binding sites. The exact mechanisms are context-dependent and require further investigation to elucidate specific pathways involved in its biological effects.

Biological Activities

Research has indicated that tetrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from tetrazoles have shown significant antibacterial and antifungal properties. For example, studies demonstrated that several tetrazole derivatives displayed effective antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some tetrazole derivatives have been evaluated for their anticancer potential. For instance, compounds similar to 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole have been reported to inhibit the proliferation of cancer cell lines such as HepG2 (liver) and MCF-7 (breast) with notable potency compared to standard treatments like fluorouracil .
  • Anti-inflammatory Effects : Certain studies suggest that tetrazoles can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities of Tetrazole Derivatives

Activity TypeSpecific FindingsReference
AntimicrobialEffective against Staphylococcus aureus (MIC < 100 µg/mL)
AnticancerHigh activity against HepG2 and MCF-7 cell lines
Anti-inflammatoryDemonstrated reduction in inflammatory markers

Notable Research Studies

  • Antimicrobial Activity : A study evaluated various tetrazole compounds for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives had zones of inhibition comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .
  • Cytotoxic Analysis : In another investigation, compounds based on the tetrazole structure were subjected to cytotoxicity tests against multiple cancer cell lines. Results showed that some derivatives had significant cytotoxic effects, leading to apoptosis in targeted cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole with various protein targets. These studies revealed promising interactions that could inform future drug development efforts .

Q & A

Q. Table 1. Synthetic Optimization for 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

ParameterConditionYield (%)Reference
CatalystNano-TiCl4·SiO292
SolventPEG-40085
Temperature (°C)70–8089
Reaction Time (h)1–290

Q. Table 2. Key Spectroscopic Data

TechniqueKey Peaks/SignalsInterpretationReference
¹H NMR (DMSO-d6)δ 7.2–7.5 (m, 3H, Ar–H)Fluorophenyl protons
δ 4.1 (q, 2H, –OCH2CH3)Ethoxy group
FT-IR3100 cm⁻¹ (N–H)Tetrazole ring
EIMSm/z 235 [M]+Molecular ion confirmation

Critical Analysis of Research Gaps

  • Pharmacokinetics : Limited data on bioavailability or metabolic pathways of ethoxy-fluorophenyl tetrazoles.
  • Toxicity Profiling : No in vivo studies reported; future work should assess hepatotoxicity (e.g., ALT/AST levels).
  • Catalyst Reusability : Nano-TiCl4·SiO2 efficiency after multiple cycles remains unexplored .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole
Reactant of Route 2
5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole

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